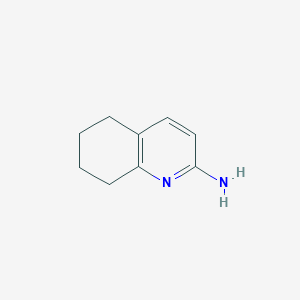

5,6,7,8-Tetrahydroquinolin-2-amine

Übersicht

Beschreibung

“5,6,7,8-Tetrahydroquinolin-2-amine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is also known by its IUPAC name, 5,6,7,8-tetrahydro-2-quinolinamine .

Synthesis Analysis

A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines was prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron(ii) complexes . The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) .

Chemical Reactions Analysis

Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biological Properties

The compound has been studied for its biological properties . A small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been synthesized and tested for their antiproliferative activity in various cells . The cells tested include non-cancer human dermal microvascular endothelial cells (HMEC-1), human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .

Antiproliferative Activity

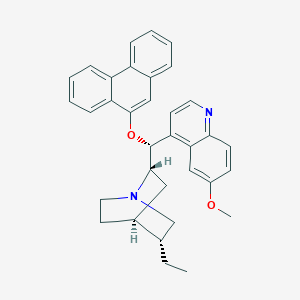

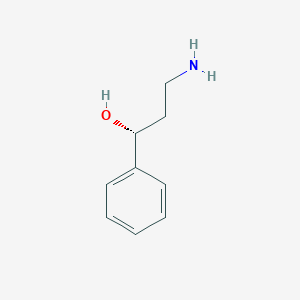

Compounds 3a, 5a, and 2b, which are based on 5,6,7,8-Tetrahydroquinolin-2-amine, have shown significant IC 50 values against the whole panel of the selected cells . These compounds were further synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .

Cell Cycle Phases

The most active compound ®-5a was able to affect cell cycle phases . This suggests that 5,6,7,8-Tetrahydroquinolin-2-amine and its derivatives could be used in research related to cell cycle regulation.

Mitochondrial Membrane Depolarization

The compound ®-5a was also found to induce mitochondrial membrane depolarization . This indicates potential applications in studying mitochondrial function and related diseases.

Cellular ROS Production

In addition to affecting cell cycle phases and inducing mitochondrial membrane depolarization, ®-5a was also found to induce cellular ROS (Reactive Oxygen Species) production in A2780 cells . This suggests potential applications in oxidative stress research.

CXCR4 Antagonist

The compound has been identified as a potent CXCR4 antagonist . This suggests potential applications in the development of novel compounds not only as anti-HIV drugs but also agents able to inhibit cancer progression via several mechanisms .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinolin-2-amine are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells play a crucial role in the progression of their respective cancers.

Mode of Action

5,6,7,8-Tetrahydroquinolin-2-amine interacts with its targets by exhibiting antiproliferative activity . The compound’s stereochemistry might impact its biological effect . The most active compound, ®-5a, was able to affect cell cycle phases .

Biochemical Pathways

The compound affects the cell cycle phases and induces mitochondrial membrane depolarization and cellular ROS production in A2780 cells . This suggests that the compound may be involved in the regulation of cell cycle and apoptosis pathways.

Result of Action

The result of the compound’s action is the inhibition of proliferation in various cancer cells . Specifically, the compound was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

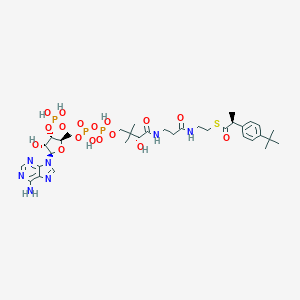

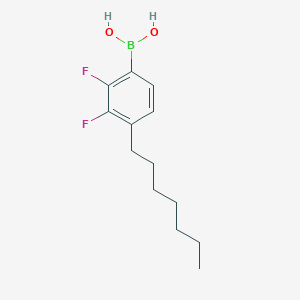

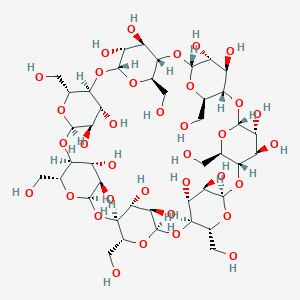

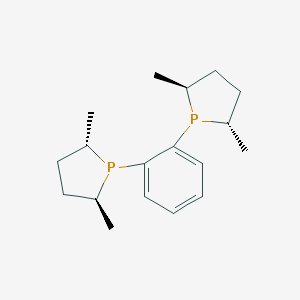

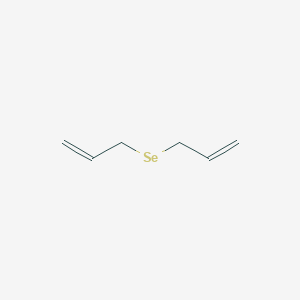

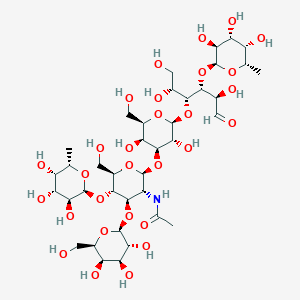

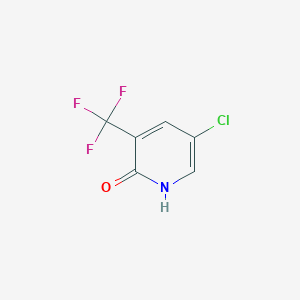

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)